1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic synthesis. A common route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a piperidine derivative, the piperidine ring is functionalized to introduce the carboxylic acid group.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiophene ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
1-{[4-(Piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine-4-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
1-{[4-(Morpholin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness: 1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid is unique due to the combination of the piperidine and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive compounds with potentially improved pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(piperidine-1-carbonyl)thiophen-2-yl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c19-15(17-6-2-1-3-7-17)13-10-14(24-11-13)25(22,23)18-8-4-12(5-9-18)16(20)21/h10-12H,1-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNHSDYCMBOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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